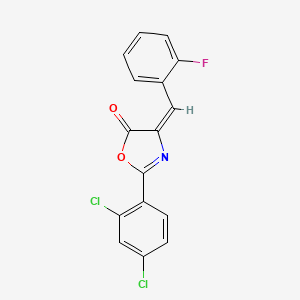
3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide, also known as CPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPCA is a member of the acrylamide family, which is a group of organic compounds that have been extensively studied due to their unique properties and potential applications in different fields.
科学研究应用
3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
Another area of scientific research where this compound has shown potential is in the field of neuroscience. Studies have shown that this compound has anxiolytic and antidepressant effects in animal models. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and cell differentiation. This compound has also been shown to inhibit the activity of protein kinase C, which is a protein that plays a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in the body. Studies have shown that this compound can increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. This compound has also been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to changes in gene expression and cell differentiation.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research in the field of cancer therapy. Another advantage of using this compound is its anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of mood disorders.
One of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in some experimental setups. Another limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.
未来方向
There are several future directions for research on 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide. One area of research is to further explore its potential applications in cancer therapy. Studies could focus on developing more effective formulations of this compound and testing its efficacy in animal models.
Another area of research is to investigate the mechanism of action of this compound in more detail. Studies could focus on identifying the specific enzymes and proteins that are targeted by this compound and elucidating the downstream effects of these interactions.
Finally, research could focus on exploring the potential applications of this compound in other areas of scientific research, such as neuroscience and immunology. Studies could investigate the anxiolytic and antidepressant effects of this compound in more detail and explore its potential as a treatment for mood disorders.
合成方法
The synthesis of 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide involves the reaction between 2-chlorobenzylamine and 4-methylbenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization from ethanol. The yield of the reaction is typically around 70-80%.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(4-methylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-13-6-8-14(9-7-13)12-19-17(20)11-10-15-4-2-3-5-16(15)18/h2-11H,12H2,1H3,(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDOTMFHDXHOLQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-2-[2-methyl-4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5793570.png)
![2-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5793574.png)
![3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole](/img/structure/B5793582.png)
![6-methyl-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5793591.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5793621.png)
![N'-[(4-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5793630.png)
![N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5793634.png)




![N'-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5793675.png)
